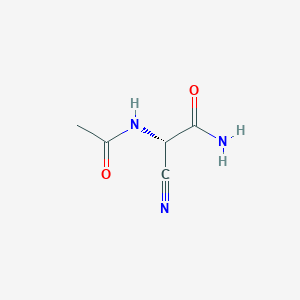
(2S)-2-cyano-2-acetamidoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-cyano-2-acetamidoacetamide is an organic compound with a unique structure that includes both cyano and acetamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyano-2-acetamidoacetamide typically involves the reaction of an appropriate amine with a cyanoacetylating agent under controlled conditions. One common method involves the use of cyanoacetic acid derivatives and acetamide in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-cyano-2-acetamidoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-cyano-2-acetamidoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-cyano-2-acetamidoacetamide involves its interaction with specific molecular targets. The cyano and acetamido groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-naringenin: A dihydro-flavonoid with medicinal properties.
OSU-2S: A non-immunosuppressive antitumor drug with cytotoxicity in leukemia and lymphoma.
Uniqueness
(2S)-2-cyano-2-acetamidoacetamide is unique due to its specific combination of cyano and acetamido groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
(2S)-2-acetamido-2-cyanoacetamide |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
AYEWMEZOBFGNOD-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C#N)C(=O)N |
Kanonische SMILES |
CC(=O)NC(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
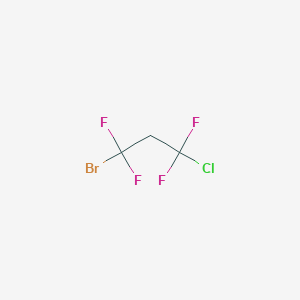
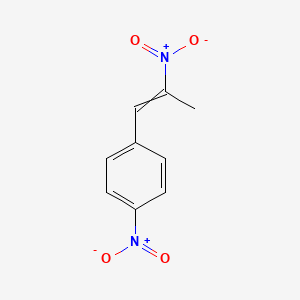
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)

![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
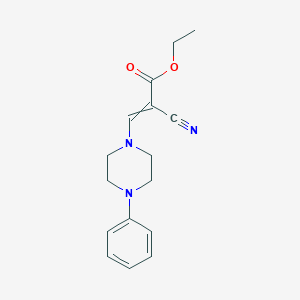
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
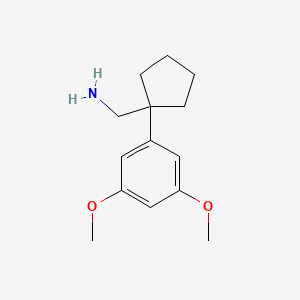
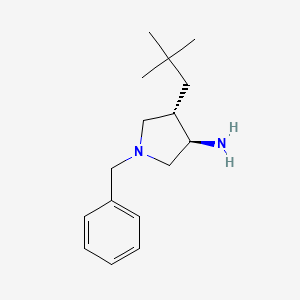

![Pyrrolo[2,1-f][1,2,4]triazin-5-amine](/img/structure/B11727571.png)
